Product packaging for 5-Tetradecenoic acid, (5Z)-(Cat. No.:CAS No. 544-66-1)

5-Tetradecenoic acid, (5Z)-

Cat. No.: B1237036
CAS No.: 544-66-1
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
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Description

Contextualization of Unsaturated Fatty Acids in Biological Systems

Unsaturated fatty acids are fundamental components of living organisms, playing critical roles in cellular structure, energy metabolism, and signaling pathways. nih.govnih.gov Unlike saturated fatty acids, which have no double bonds in their hydrocarbon tails, unsaturated fatty acids contain one or more double bonds. quora.com

The presence of a cis double bond, which is the most common configuration in nature, introduces a "kink" into the fatty acid chain. This structural feature is crucial for the function of biological membranes. As constituents of phospholipids, these bent chains increase the fluidity of the cell membrane, preventing the lipids from packing too tightly. nih.gove-jarb.org This fluidity is essential for a multitude of cellular processes, including transport and the function of membrane-bound proteins. nih.gov

Beyond their structural role, unsaturated fatty acids are vital for energy storage and as signaling molecules. nih.govnumberanalytics.com They serve as precursors for the synthesis of various bioactive compounds, such as prostaglandins, which are involved in inflammation and other physiological processes. e-jarb.org Certain polyunsaturated fatty acids are considered essential nutrients because they cannot be synthesized by the human body and must be obtained from the diet. quora.comnih.gov

Historical Perspectives on the Discovery and Initial Academic Characterization of (5Z)-Isomers

The scientific journey to understand the precise structure of fatty acids was a gradual process that unfolded over many decades. Early lipid chemistry, dating back to the 19th century, focused on isolating and identifying fats and oils. gerli.com However, determining the exact chain length and, more challengingly, the position and stereochemistry (the cis or trans arrangement) of double bonds required significant technological advancements. researchgate.net

Initial characterization methods in the late 19th and early 20th centuries included techniques like bromination, where the uptake of bromine by a fatty acid would indicate the degree of unsaturation. researchgate.net The development of oxidative cleavage methods, such as ozonolysis, allowed chemists to break the double bonds and analyze the resulting smaller molecules, thereby deducing the original position of the double bond along the carbon chain. nih.gov

The definitive characterization of specific isomers, including the distinction between cis (Z) and trans (E) configurations, became more feasible with the advent of spectroscopic techniques in the mid-20th century. Infrared (IR) spectroscopy, and later Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), provided powerful tools to elucidate the detailed molecular architecture of fatty acids. researchgate.net More recently, advanced techniques like Electron Activated Dissociation (EAD) mass spectrometry have enabled the precise identification of double bond positions and stereochemistry even in complex mixtures. sciex.com

While the discovery of prominent fatty acids like oleic and linoleic acid occurred earlier due to their high abundance, the characterization of less common isomers such as 5-Tetradecenoic acid, (5Z)- was part of the broader scientific effort to catalog the vast diversity of lipids in nature. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B1237036 5-Tetradecenoic acid, (5Z)- CAS No. 544-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGUVBVUFZMJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972270
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-66-1, 5684-70-8
Record name 5-Tetradecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradec-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Transformations of 5 Tetradecenoic Acid, 5z

Elucidation of De Novo Fatty Acid Synthesis Pathways in Relevant Organisms

The de novo synthesis of fatty acids is a fundamental metabolic process. In the context of (5Z)-5-tetradecenoic acid, the introduction of the double bond at the Δ5 position is a critical step. This process is primarily carried out by a class of enzymes known as fatty acid desaturases.

Desaturation Mechanisms Leading to the (5Z)-Configuration

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids. wikipedia.org These enzymes are found in all organisms, from bacteria to humans. wikipedia.org The desaturation reaction is an oxidative process that requires molecular oxygen. osti.gov

There are two main types of desaturases, distinguished by where they create the double bond relative to the ends of the fatty acid chain:

Delta (Δ) desaturases: These enzymes introduce a double bond at a specific position counting from the carboxyl end of the fatty acid. wikipedia.org For example, a Δ5-desaturase creates a double bond between the 5th and 6th carbon atoms. ahajournals.org

Omega (ω) desaturases: These enzymes introduce a double bond at a specific position counting from the methyl end of the fatty acid. wikipedia.org

The formation of the (5Z)-configuration of 5-tetradecenoic acid specifically involves a Δ5-desaturase.

Role of Specific Desaturase Enzymes in the Introduction of the Δ5 Double Bond

The key enzymes responsible for the synthesis of polyunsaturated fatty acids are delta-5 desaturase (D5D) and delta-6 desaturase (D6D). nih.gov These enzymes are encoded by the fatty acid desaturase 1 (FADS1) and FADS2 genes, respectively. nih.gov

The Δ5-desaturase enzyme, encoded by the FADS1 gene, is the only mammalian enzyme capable of introducing a double bond at the 5th carbon position. ahajournals.org This step is crucial for the synthesis of important polyunsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA). ahajournals.org While the primary substrates for Δ5-desaturase are longer-chain fatty acids, the fundamental mechanism of introducing a double bond at the Δ5 position is conserved. The activity of D5D is often estimated by the ratio of its product to its precursor, for instance, the ratio of arachidonic acid to dihomo-gamma-linolenic acid. nih.govplos.org

Metabolic Intermediary Roles of 5-Tetradecenoic Acid, (5Z)-

(5Z)-5-Tetradecenoic acid is an intermediate in unsaturated fatty acid metabolism. hmdb.cahmdb.ca It is primarily found in the blood, and within cells, it is located in the cytoplasm and membranes. hmdb.cachemfont.ca

Incorporation into Complex Lipid Classes, with Emphasis on Triglycerides over Phospholipids

In certain metabolic conditions, particularly inborn errors of metabolism, intermediates of unsaturated fatty acid oxidation, including (5Z)-5-tetradecenoic acid, accumulate. ebi.ac.uk Studies on tissues from patients with mitochondrial beta-oxidation defects have shown that these accumulating fatty acids are predominantly incorporated into triglycerides. hmdb.caebi.ac.uk They are generally not found in the free fatty acid fraction or incorporated into phospholipids. ebi.ac.uk This suggests that when these fatty acid intermediates build up, they are transported to the endoplasmic reticulum for esterification into neutral glycerolipids like triglycerides. ebi.ac.uk

Pathways of β-Oxidation and Specific Enzyme Involvement

The β-oxidation of monounsaturated fatty acids like 5-tetradecenoic acid follows a similar path to that of saturated fatty acids, but with the requirement of additional enzymes. eagri.org The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. libretexts.org

For a monounsaturated fatty acid, the standard β-oxidation cycles proceed until the double bond is reached. pharmaxchange.info At this point, the cis-configuration of the double bond prevents the action of the next enzyme in the sequence. An isomerase is required to convert the cis-Δ3 double bond into a trans-Δ2 double bond, allowing β-oxidation to continue. pharmaxchange.infoyoutube.com In some cases, a reductase may also be necessary. eagri.orgpharmaxchange.info

Association with Inborn Errors of Metabolism, including Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)

Elevated levels of (5Z)-5-tetradecenoic acid are a key indicator of certain inborn errors of metabolism, particularly Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. hmdb.cahmdb.canih.gov VLCAD is an enzyme crucial for the first step of β-oxidation of long-chain fatty acids (12 to 24 carbons long). mdpi.com

In individuals with VLCAD deficiency, the impaired oxidation of long-chain fatty acids leads to the accumulation of specific fatty acid intermediates. nih.gov (5Z)-5-tetradecenoic acid is one of the main metabolites that accumulate in the plasma and tissues of VLCAD deficient patients. ebi.ac.uknih.gov The measurement of this and other unusual fatty acids is a sensitive and specific method for diagnosing acyl-CoA dehydrogenase deficiency disorders. nih.gov

The accumulation of (5Z)-5-tetradecenoic acid and myristic acid in VLCAD deficiency has been shown to disrupt mitochondrial function in cardiac and liver cells. mdpi.comnih.govnih.gov These fatty acids can impair energy production, and mitochondrial membrane potential, and induce oxidative stress. mdpi.comnih.gov

(5Z)-5-Tetradecenoic acid is also associated with other inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and multiple acyl-CoA dehydrogenase deficiency (MADD). hmdb.canih.gov

Table of Research Findings on 5-Tetradecenoic Acid, (5Z)-

Aspect Key Finding Associated Conditions Primary Location of Accumulation
Biosynthesis Formation of the (5Z)- double bond is catalyzed by a Δ5-desaturase enzyme. ahajournals.org Not directly associated with a biosynthetic disorder. Not applicable.
Metabolic Role An intermediate in unsaturated fatty acid metabolism. hmdb.cahmdb.ca VLCAD deficiency, LCHAD deficiency, MADD. hmdb.canih.govnih.gov Plasma, Triglycerides. ebi.ac.uknih.gov
β-Oxidation Requires additional enzymes (isomerase) compared to saturated fatty acids. eagri.orgpharmaxchange.info Impaired in fatty acid oxidation disorders. Mitochondria (site of oxidation). eagri.org
Clinical Significance Elevated levels are a diagnostic marker for VLCAD deficiency. nih.gov VLCAD deficiency. nih.gov Plasma, Tissues. ebi.ac.uknih.gov

| Cellular Impact | Accumulation can lead to mitochondrial dysfunction. mdpi.comnih.gov | VLCAD deficiency. mdpi.comnih.gov | Heart, Liver. mdpi.comnih.gov |

Table of Mentioned Chemical Compounds

Compound Name
(5Z)-5-Tetradecenoic acid
Acetyl-CoA
Arachidonic acid
Dihomo-gamma-linolenic acid
Eicosapentaenoic acid
Myristic acid
Physeteric acid

Omega-Oxidation and Alpha-Oxidation Pathways

Omega-oxidation (ω-oxidation) serves as an alternative metabolic pathway to the more common beta-oxidation for fatty acid degradation. wikipedia.org This process occurs primarily in the endoplasmic reticulum of liver and kidney cells. allen.in It becomes particularly significant for medium-chain fatty acids (10-12 carbons) or when beta-oxidation is defective due to genetic disorders or other factors. wikipedia.orgmicrobenotes.com

The pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org The process consists of three main steps:

Hydroxylation: The initial step introduces a hydroxyl group (-OH) onto the ω-carbon. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes and the electron donor NADPH. byjus.com

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde group by the enzyme alcohol dehydrogenase. byjus.com

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxyl group by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. byjus.com

This dicarboxylic acid can then be activated with coenzyme A at either end of the molecule and undergo beta-oxidation. wikipedia.org

For 5-Tetradecenoic acid, (5Z)- , a 14-carbon monounsaturated fatty acid, omega-oxidation represents a viable, albeit normally minor, catabolic route. Its importance increases in metabolic conditions where the primary beta-oxidation pathway is impaired. For instance, (5Z)-Tetradecenoic acid is found to accumulate in patients with certain mitochondrial beta-oxidation defects, such as very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. hmdb.cachemfont.cahmdb.caebi.ac.uk In such scenarios, omega-oxidation provides an alternative mechanism to metabolize the excess fatty acid.

StepEnzyme ClassCofactor/CosubstrateSubstrateProductCellular Location
1. HydroxylationCytochrome P450 Mixed-Function OxidaseNADPH, O₂5-Tetradecenoic acid14-hydroxy-5-tetradecenoic acidEndoplasmic Reticulum
2. DehydrogenationAlcohol DehydrogenaseNAD⁺14-hydroxy-5-tetradecenoic acid14-oxo-5-tetradecenoic acidEndoplasmic Reticulum
3. OxidationAldehyde DehydrogenaseNAD⁺14-oxo-5-tetradecenoic acid5-Tetradecene-1,14-dioic acidEndoplasmic Reticulum

Alpha-oxidation (α-oxidation) is a metabolic process that involves the removal of a single carbon atom from the carboxyl (alpha) end of a fatty acid. wikipedia.org This pathway occurs in the peroxisomes and is primarily utilized for the breakdown of branched-chain fatty acids, such as phytanic acid, which is derived from dietary sources. wikipedia.orgbyjus.com The methyl branch on the beta-carbon of phytanic acid obstructs the normal beta-oxidation process, making alpha-oxidation necessary for its initial degradation. byjus.com

The alpha-oxidation pathway is not a primary metabolic route for straight-chain monounsaturated fatty acids like 5-Tetradecenoic acid, (5Z)- . Since it lacks the β-methyl branch that characterizes substrates like phytanic acid, it can be readily processed by the beta-oxidation machinery, making the alpha-oxidation pathway largely inapplicable. wikipedia.orgeagri.org

Genetic and Transcriptional Regulation of Enzymes Involved in 5-Tetradecenoic Acid, (5Z)- Metabolism

The metabolism of fatty acids, including their synthesis, degradation, and modification, is under stringent genetic and transcriptional control to ensure energy balance and meet cellular demands. creative-proteomics.comfrontiersin.org This regulation is orchestrated by a complex network of transcription factors, hormones, and signaling molecules that modulate the expression of key metabolic enzymes.

General regulatory mechanisms applicable to fatty acid metabolism include:

Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that function as primary sensors for fatty acids. creative-proteomics.commdpi.com Upon binding to fatty acids or their derivatives, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences to activate the transcription of genes involved in fatty acid oxidation and uptake. frontiersin.org PPARα is highly expressed in tissues with high fatty acid oxidation rates, like the liver and heart, and induces the expression of enzymes required for beta-oxidation. mdpi.com

Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors are key regulators of lipogenesis, controlling the expression of genes involved in fatty acid and cholesterol synthesis. creative-proteomics.com

AMP-Activated Protein Kinase (AMPK): Functioning as a cellular energy gauge, AMPK is activated during low-energy states. creative-proteomics.commdpi.com Its activation promotes energy-producing pathways like fatty acid oxidation while simultaneously inhibiting energy-consuming pathways like fatty acid synthesis. creative-proteomics.com

Hormonal Control: Hormones play a critical role in regulating fatty acid metabolism. Insulin, released after a meal, promotes fatty acid synthesis and storage while inhibiting oxidation. creative-proteomics.com Conversely, glucagon, released during fasting, stimulates the breakdown of fats and fatty acid oxidation. creative-proteomics.comnih.gov

While specific research on the transcriptional regulation of enzymes acting directly on 5-Tetradecenoic acid, (5Z)- in humans is limited, studies on its primary metabolic pathway, beta-oxidation, indicate that the enzymes involved are subject to these general regulatory networks. Long-chain acyl-CoA dehydrogenase (LCAD), an enzyme that effectively dehydrogenates 5-cis-tetradecenoyl-CoA, is part of the mitochondrial beta-oxidation system regulated by factors like PPARs. nih.gov

Interestingly, specific regulatory roles for this fatty acid have been identified in bacteria. In the enteric bacterium Enterococcus faecalis, exogenous cis-5-tetradecenoic acid was found to repress de novo fatty acid synthesis. wiley.com This effect is mediated by the transcriptional regulator FabT, which, when bound to a sufficiently long-chain acyl-ACP derivative of the fatty acid, represses the expression of the fab gene cluster involved in fatty acid biosynthesis. wiley.com Supplementation of E. faecalis cultures with cis-5-tetradecenoic acid led to a roughly 60% decrease in the expression from the fabT promoter, demonstrating a direct role for this specific fatty acid in transcriptional regulation within this organism. wiley.com

RegulatorTypePrimary Function in Fatty Acid MetabolismEffect on 5-Tetradecenoic Acid Metabolism
PPARs (e.g., PPARα)Transcription FactorActivates genes for fatty acid oxidation and uptake. frontiersin.orgmdpi.comIndirectly promotes its degradation via beta-oxidation by upregulating pathway enzymes.
SREBPsTranscription FactorActivates genes for fatty acid synthesis. creative-proteomics.comPrimarily involved in the synthesis of fatty acids, not directly in the catabolism of 5-Tetradecenoic acid.
AMPKProtein Kinase (Energy Sensor)Promotes fatty acid oxidation; inhibits fatty acid synthesis. creative-proteomics.commdpi.comPromotes its degradation via beta-oxidation during low energy states.
InsulinHormoneInhibits fatty acid oxidation; promotes synthesis. creative-proteomics.comInhibits its degradation.
GlucagonHormonePromotes fatty acid oxidation. creative-proteomics.comnih.govPromotes its degradation.
FabT (in E. faecalis)Transcriptional RepressorRepresses fatty acid synthesis genes upon binding an acyl-ACP ligand. wiley.comActs as a signaling molecule leading to the repression of its own biosynthetic pathway. wiley.com

Biological Functions and Molecular Mechanisms of 5 Tetradecenoic Acid, 5z

Role as a Precursor for Biologically Active Molecules

(5Z)-Tetradecenoic acid, a monounsaturated long-chain fatty acid, serves as a fundamental building block or direct participant in the formation of various biologically active molecules. nih.govhmdb.ca Fatty acids are well-established precursors for a wide array of signaling molecules and semiochemicals, including insect pheromones. researchgate.netoup.com The biosynthesis of these complex molecules often involves enzymatic processes such as desaturation and chain-shortening of fatty acid substrates. nih.gov

In some cases, (5Z)-Tetradecenoic acid itself functions as the final active molecule, most notably as an insect pheromone. nih.govjanelia.org In other instances, structurally similar fatty acids undergo further modification. For example, the lactone derived from 4-hydroxy-(Z)-5-tetradecenoic acid acts as a potent pheromone for the Japanese beetle, Popillia japonica, illustrating how derivatives of C14 unsaturated acids are employed as critical signaling molecules. rsc.orguchicago.edu The conversion of fatty acids into alcohols, aldehydes, or acetate (B1210297) esters is a common strategy in the biosynthesis of lepidopteran pheromones. oup.comnih.gov

Investigation of Cellular Signaling Pathways Modulated by 5-Tetradecenoic Acid, (5Z)-

Research into the specific cellular signaling pathways directly modulated by (5Z)-Tetradecenoic acid is an emerging area. Fatty acids, both saturated and unsaturated, are known to influence various signaling cascades, though unsaturated fatty acids often exhibit distinct effects compared to their saturated counterparts. nih.govebi.ac.uk The involvement of a fatty acid in signaling can be linked to its ability to interact with and modulate the function of specific proteins, including receptors and enzymes. nih.gov

Molecular docking studies have provided initial insights into the potential protein targets of (5Z)-Tetradecenoic acid. In a computational analysis investigating the active components of a traditional medicine preparation, (5Z)-Tetradecenoic acid was identified as having a high docking score with the protein HRAS. nih.gov HRAS is a small GTPase that plays a crucial role in regulating cell growth, division, and differentiation. This finding suggests that (5Z)-Tetradecenoic acid may exert biological effects by binding to and potentially modulating the activity of HRAS. nih.gov The study highlighted several other fatty acids that also showed strong binding potential to HRAS, indicating a possible shared mechanism of action among these lipid molecules. nih.gov

CompoundTarget ProteinReported FindingSource
5Z-tetradecenoic acidHRASHigh docking score, suggesting potential interaction. nih.gov
Linoleic acidHRASHigh docking score. nih.gov
4-tetradecenoic acidHRASHigh docking score. nih.gov
Myristelaidic acidHRASHigh docking score. nih.gov
Lauric acidHRASHigh docking score. nih.gov
11-dodecenoic acidHRASHigh docking score. nih.gov

Contributions to Membrane Dynamics and Structure in Research Models

As a long-chain unsaturated fatty acid, (5Z)-Tetradecenoic acid contributes to the structure and dynamics of cellular membranes. vulcanchem.comhmdb.ca Cell membranes are primarily composed of phospholipids, which contain two fatty acid chains. mdpi.com The physical properties of these fatty acids, such as chain length and degree of unsaturation, critically influence membrane characteristics like fluidity and permeability. mdpi.com

The single cis double bond in the structure of (5Z)-Tetradecenoic acid introduces a rigid kink in its hydrocarbon tail. nih.gov When incorporated into membrane phospholipids, this kink disrupts the tight, orderly packing of adjacent fatty acid chains. frontiersin.org This disruption increases the space between phospholipid molecules, which in turn enhances the fluidity of the membrane. Maintaining optimal membrane fluidity is essential for the proper function of embedded proteins, such as receptors and channels, and for cellular processes like signal transduction and membrane trafficking. mdpi.comfrontiersin.org

Analytical Methodologies for the Characterization and Quantification of 5 Tetradecenoic Acid, 5z

Chromatographic Separation Techniques for Fatty Acids and their Isomers

Chromatography is a fundamental technique for separating complex mixtures. For fatty acids, several chromatographic methods are utilized, each offering distinct advantages for the isolation and analysis of (5Z)-5-tetradecenoic acid and its isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. nih.gov Due to their low volatility, fatty acids are typically derivatized into more volatile forms, such as fatty acid methyl esters (FAMEs), prior to GC-MS analysis. gcms.czacademicjournals.org This derivatization is a critical step for successful analysis. gcms.cz

In GC-MS, the FAME mixture is introduced into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with a capillary column. lmaleidykla.lt The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. walshmedicalmedia.com This mass spectrum acts as a molecular fingerprint, allowing for the identification of individual fatty acids, including (5Z)-5-tetradecenoic acid. hmdb.cahmdb.ca

For quantitative analysis, the total ion count (TIC) can be used to evaluate the relative abundance of each compound. walshmedicalmedia.com The use of an internal standard is a common practice to correct for sample loss during preparation and analysis, ensuring accurate quantification. nih.gov GC-MS methods can be optimized for high throughput, enabling the rapid quantification of numerous fatty acids in various biological samples. nih.gov While the electron ionization (EI) mode is commonly used, it can cause extensive fragmentation of FAMEs. gcms.cz Positive chemical ionization (PCI) is an alternative that results in less fragmentation, making the protonated molecules easier to detect. gcms.cz

Key GC-MS Parameters for FAME Analysis:

ParameterTypical Setting
Column Capillary columns (e.g., DB-5ms) are commonly used. lmaleidykla.lt
Injector Temperature Typically set around 250°C. lmaleidykla.lt
Ionization Mode Electron Impact (EI) at 70 eV or Positive Chemical Ionization (PCI). gcms.czwalshmedicalmedia.com
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) is standard. gcms.cz
Quantification Based on peak areas relative to an internal standard. nih.gov

This table provides a general overview of typical GC-MS parameters for FAME analysis.

High-performance liquid chromatography (HPLC) offers a significant advantage over GC in that it is a non-destructive technique, allowing for the recovery of separated fatty acids for further analysis. edpsciences.org HPLC is particularly valuable for the separation of heat-labile compounds and for preparative-scale separations. unco.edu However, since most fatty acids lack a strong chromophore for UV detection, derivatization with a UV-absorbing or fluorescent tag is often necessary. unco.edu

Reversed-phase HPLC (RP-HPLC) is a common mode for fatty acid analysis, where separation is based on the hydrophobicity of the molecules. researchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. google.com The elution order is generally determined by the partition number, which is related to the carbon chain length and degree of unsaturation. koreascience.kr

For the analysis of (5Z)-5-tetradecenoic acid, HPLC can be used to separate it from other C14 fatty acids and isomers. edpsciences.org The choice of mobile phase, column temperature, and detector are critical for achieving optimal separation and sensitivity. google.com

Common Derivatization Reagents for HPLC Analysis of Fatty Acids:

ReagentDetection Method
Naphthacyl estersUV detection. edpsciences.org
Phenacyl estersUV detection. aocs.org
4-bromophenacyl bromideUV detection. gerli.com
9-(2-hydroxyethyl)-carbazoleFluorescence detection. gerli.com

This table lists some common derivatization reagents used to enhance the detection of fatty acids in HPLC.

Silver-ion chromatography is a powerful technique specifically designed for the separation of unsaturated fatty acid isomers based on the number, configuration (cis/trans), and position of their double bonds. nih.govaocs.org The principle lies in the reversible formation of polar charge-transfer complexes between silver ions (Ag+) immobilized on the stationary phase and the π-electrons of the double bonds in the fatty acids. aocs.org

The strength of the interaction, and thus the retention time, is influenced by several factors:

Number of double bonds: Fatty acids with more double bonds are retained more strongly.

Configuration of double bonds: cis-isomers form more stable complexes with silver ions and are therefore retained longer than their trans-counterparts. nih.gov

Position of double bonds: The position of the double bond along the fatty acid chain also affects the retention time.

Silver-ion chromatography can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). aocs.orgtaylorfrancis.com Ag+-HPLC, in particular, offers high resolution and is widely used for the analysis of FAMEs and triacylglycerols. koreascience.krtaylorfrancis.com The mobile phase composition and column temperature are crucial parameters that can be adjusted to optimize the separation of specific isomers. nih.govaocs.org For instance, lowering the column temperature can enhance the stability of the silver-double bond complexes, improving the resolution of positional isomers. aocs.org

This technique is invaluable for separating (5Z)-5-tetradecenoic acid from its positional and geometric isomers, which would be challenging to resolve using conventional GC or RP-HPLC alone. nih.gov

Spectroscopic Approaches for Structural and Conformational Research

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound. For (5Z)-5-tetradecenoic acid, NMR and IR spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive technique for the structural elucidation of organic molecules, including fatty acids. nih.govaocs.org Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon skeleton, the presence and location of double bonds, and their stereochemistry. nih.govaocs.org

In the ¹H NMR spectrum of a cis-unsaturated fatty acid like (5Z)-5-tetradecenoic acid, the olefinic protons (–CH=CH–) typically appear in the region of 5.30–6.20 ppm. nih.gov The signals from allylic protons (–CH₂–CH=CH–) are usually found around 2.0 ppm. nih.gov The geometry of the double bond can be inferred from the coupling constant between the olefinic protons.

¹³C NMR spectroscopy offers a wider chemical shift range, allowing for better resolution of individual carbon atoms in the fatty acid chain. magritek.com The chemical shifts of the olefinic carbons can confirm the presence of a double bond, and specific signals can be assigned to the carbons adjacent to the double bond and the carboxylic acid group. magritek.commagritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. magritek.commagritek.com

Characteristic NMR Chemical Shift Regions for Unsaturated Fatty Acids:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic (-CH=CH-)5.30 - 6.20Varies depending on position
Allylic (-CH₂-CH=)~2.0Varies depending on position
α-CH₂ (to COOH)2.30 - 2.50Varies
Terminal CH₃0.86 - 0.98Varies

This table presents approximate chemical shift ranges for key functional groups in unsaturated fatty acids. nih.govaocs.org

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. aocs.org In the context of (5Z)-5-tetradecenoic acid, IR spectroscopy can confirm the presence of the carboxylic acid group and the cis-double bond.

A strong, broad absorption band in the region of 2500–3300 cm⁻¹ is characteristic of the O–H stretching vibration of the carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700–1725 cm⁻¹.

The geometry of the double bond can also be distinguished using IR spectroscopy. cis-Unsaturated fatty acids exhibit a characteristic absorption band for the =C–H out-of-plane bending vibration, which appears as a broad peak below 800 cm⁻¹. gcms.cz In contrast, trans-unsaturated fatty acids show a distinct, sharp absorption band in the vicinity of 966 cm⁻¹. gcms.cz This difference allows for the clear differentiation between cis and trans isomers. spectroscopyonline.com

Key IR Absorption Frequencies for Unsaturated Fatty Acids:

Functional GroupAbsorption Frequency (cm⁻¹)
O–H stretch (Carboxylic Acid)2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)1700 - 1725 (strong, sharp)
=C–H bend (cis-alkene)Below 800 (broad)
=C–H bend (trans-alkene)~966 (sharp)

This table summarizes key IR absorption frequencies for identifying functional groups in unsaturated fatty acids. gcms.cz

Isotopic Labeling Strategies in Metabolic Tracing Studies

Isotopic labeling is a powerful technique that allows researchers to trace the metabolic fate of (5Z)-5-tetradecenoic acid within a biological system. By introducing atoms with a higher atomic mass (stable isotopes) into the molecule, scientists can distinguish it from the endogenous, unlabeled pool of the same compound. eurisotop.com This approach provides invaluable insights into the synthesis, breakdown, and conversion of the fatty acid. eurisotop.com

Stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are commonly used for labeling fatty acids. eurisotop.comnih.gov When studying fatty acid metabolism, stable isotope-labeled tracers enable the quantification of the fraction of a metabolite pool derived from a specific precursor. eurisotop.com For instance, by using labeled precursors, it is possible to determine the extent to which (5Z)-5-tetradecenoic acid is synthesized de novo or taken up from extracellular sources.

Mass spectrometry is the primary analytical platform for detecting and quantifying isotopically labeled molecules. nih.gov The increase in mass due to the incorporated isotopes allows for their differentiation from the unlabeled species. nih.gov High-resolution mass spectrometry is particularly advantageous as it can distinguish between metabolites with very small mass differences, which is critical when dealing with complex biological matrices. nih.gov

Table 1: Common Stable Isotopes Used in Fatty Acid Metabolic Tracing

IsotopeCommon PrecursorAnalytical TechniqueInformation Gained
Carbon-13 (¹³C) [U-¹³C]Glucose, [U-¹³C]GlutamineMass Spectrometry (MS)De novo synthesis pathways, precursor contribution
Deuterium (²H) ²H₂O (heavy water)Mass Spectrometry (MS)De novo fatty acid biosynthesis

This table summarizes common stable isotopes and their precursors used to trace the metabolic pathways of fatty acids like (5Z)-5-tetradecenoic acid.

Sample Preparation and Derivatization Methods for Enhanced Analytical Resolution

Effective sample preparation is a critical prerequisite for the accurate analysis of (5Z)-5-tetradecenoic acid. Biological samples are complex mixtures, and the fatty acid must be extracted and isolated from other cellular components before analysis. unco.edu This typically involves lipid extraction using organic solvents, followed by hydrolysis to release the free fatty acid from its esterified forms, such as triglycerides or phospholipids. unco.eduekb.eg

Due to the inherent properties of fatty acids, derivatization is often a necessary step to improve their analytical characteristics, particularly for gas chromatography (GC) analysis. nih.gov Derivatization converts the fatty acid into a more volatile and less polar derivative, which enhances its separation and detection. nih.gov A common method is the conversion of the fatty acid to its fatty acid methyl ester (FAME) derivative. nih.govsemanticscholar.org

Common Derivatization Reagents for Fatty Acid Analysis:

Trimethylsulfonium hydroxide (B78521) (TMSH): This reagent allows for a simple and rapid one-step derivatization process. nih.gov

Acetyl chloride: Used in conjunction with an alcohol (e.g., methanol) to form FAMEs. semanticscholar.org

Boron trifluoride (BF₃)-methanol: A classic reagent for the preparation of FAMEs.

High-performance liquid chromatography (HPLC) offers an alternative to GC and can be particularly useful for analyzing heat-sensitive fatty acids. unco.edu While most fatty acids lack a UV-absorbing or fluorescent component, derivatization with a chromophoric or fluorophoric tag can enable sensitive detection using UV-Vis or fluorescence detectors. unco.edu

Table 2: Overview of Sample Preparation and Derivatization Techniques

StepTechniquePurposeCommon Reagents/Methods
Extraction Liquid-Liquid ExtractionIsolate lipids from the sample matrixFolch method (chloroform/methanol), Bligh & Dyer method
Hydrolysis SaponificationRelease free fatty acids from complex lipidsSodium hydroxide, Potassium hydroxide
Derivatization (for GC) EsterificationIncrease volatility and thermal stabilityTMSH, Acetyl chloride/Methanol, BF₃-Methanol
Derivatization (for HPLC) TaggingEnable UV or fluorescence detection9-chloromethyl-anthracene, 2-bromomethyl-anthraquinone

This table outlines the key steps, techniques, and common reagents involved in preparing (5Z)-5-tetradecenoic acid for chromatographic analysis.

The choice of analytical methodology ultimately depends on the specific research question, the nature of the biological sample, and the available instrumentation. The combination of meticulous sample preparation, appropriate derivatization, and powerful analytical techniques like GC-MS and LC-MS is essential for the reliable characterization and quantification of (5Z)-5-tetradecenoic acid. unco.edunih.gov

Occurrence and Distribution of 5 Tetradecenoic Acid, 5z in Natural Systems

Presence in Eukaryotic Organisms

The detection of 5-Tetradecenoic acid, (5Z)- in eukaryotes spans marine life, various plants, and even mammals, including humans, typically in trace amounts and sometimes associated with specific metabolic conditions.

An isomeric form of myristoleic acid, 5-tetradecenoic acid was notably discovered in the head oils of dolphins and whales. hmdb.ca It is particularly recognized as a component of sperm whale oil. hmdb.ca The blubber of marine mammals is rich in lipids, which serve as energy stores and provide insulation. nih.gov In sperm whales, the primary lipid class is wax esters, which are composed of fatty acids linked to fatty alcohols. nih.gov Studies of sperm whale blubber have shown a high prevalence of monounsaturated fatty acids. nih.gov Specifically, physeteric acid, another name for 5-Tetradecenoic acid, (5Z)-, is known to be abundant in whale oil. researchgate.net

Table 1: Documented Occurrence of 5-Tetradecenoic Acid, (5Z)- in Marine Organisms

Organism Common Name Tissue/Fluid Compound Name Used in Study
Physeter macrocephalus Sperm Whale Blubber, Head Oil Physeteric acid

While not a common fatty acid in most terrestrial plants, 5-Tetradecenoic acid, (5Z)- has been identified in the seed oils of a select group of plant species. The Japan-based LipidBank database specifically lists physeteric acid as being present in the seed oils of plants such as Lindera obtusiloba, Litsea species, and Tetradenia glauca. lipidbank.jp Furthermore, the PlantFAdb (Plant Fatty Acid Database) also contains an entry for 5-Tetradecenoic acid, (5Z)-, indicating its recognition within the plant kingdom. google.com A patent document also lists physeteric acid as an example of an unsaturated fatty acid found in nature. hmdb.ca

Table 2: Documented Occurrence of 5-Tetradecenoic Acid, (5Z)- in Plant Seed Oils

Plant Species Family Compound Name Used in Study
Lindera obtusiloba Lauraceae Physeteric acid
Litsea sp. Lauraceae Physeteric acid

In mammals, 5-Tetradecenoic acid, (5Z)- is generally found in trace amounts. According to the Human Metabolome Database (HMDB), it can be detected in blood. hmdb.canih.gov Its presence is particularly noted in the tissues and plasma of individuals with certain inherited metabolic disorders. hmdb.canih.gov Specifically, it has been identified as an intermediate of unsaturated fatty acid metabolism in the plasma of patients with very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. hmdb.ca It is also associated with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and multiple acyl-CoA dehydrogenase deficiency (MADD). nih.gov In these conditions, the fatty acid is found incorporated into triglycerides, but not phospholipids. nih.gov In contrast, studies of human monocytes failed to detect physeteric acid. nih.gov

Table 3: Documented Occurrence of 5-Tetradecenoic Acid, (5Z)- in Mammalian Fluids

Organism Tissue/Fluid Condition of Detection
Human Blood, Plasma, Tissues Associated with VLCAD, LCHAD, and MADD genetic disorders

Distribution in Prokaryotic Systems (e.g., bacterial fatty acid compositions)

The presence of 5-Tetradecenoic acid, (5Z)- in prokaryotes is not extensively documented, but some studies have confirmed its existence and metabolism in certain bacteria. Research on the enteric bacterium Enterococcus faecalis has shown that it can incorporate and elongate exogenously supplied cis-5-tetradecenoic acid into its membrane lipids. nih.gov The study also demonstrated that this fatty acid could support the growth of an E. faecalis strain that is unable to synthesize its own unsaturated fatty acids. nih.gov Additionally, the PubChem database notes that 5-tetradecenoic acid has been reported in Campylobacter jejuni, although the specific isomer is not definitively clarified in the entry. researchgate.net

Table 4: Documented Occurrence and Metabolism of 5-Tetradecenoic Acid, (5Z)- in Prokaryotic Systems

Bacterium Finding
Enterococcus faecalis Incorporates and elongates the fatty acid into membrane lipids; supports growth of unsaturated fatty acid auxotrophs. nih.gov

Ecological Prevalence in Environmental Samples

Information regarding the general prevalence of 5-Tetradecenoic acid, (5Z)- in broad environmental samples such as soil or water is limited in scientific literature. However, its detection in specific organisms implies its presence in their respective ecosystems. For instance, its occurrence in the rumen of water buffaloes, a complex environment rich in microbial activity, has been noted. This suggests a potential microbial origin within that specific ecological niche. The presence of the fatty acid in various marine and terrestrial organisms indicates it is part of multiple food webs, though likely as a minor lipid component.

Synthetic Methodologies for 5 Tetradecenoic Acid, 5z and Its Analogs

Total Synthesis Approaches for (5Z)-Unsaturated Fatty Acids

Total synthesis provides a versatile platform for the construction of (5Z)-unsaturated fatty acids, offering precise control over the double bond geometry and position. Two venerable methods, the Wittig reaction and the partial hydrogenation of alkynes using a Lindlar catalyst, are cornerstones in this field.

Application of Wittig Reaction for Stereoselective (Z)-Alkene Formation

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgtotal-synthesis.comnih.gov The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.orgtotal-synthesis.com These ylides, often bearing alkyl substituents, are more reactive and kinetically favor the formation of the cis-alkene product. total-synthesis.com

The general strategy for synthesizing a (5Z)-alkenoic acid via the Wittig reaction would involve the coupling of two key fragments: a C5 phosphonium (B103445) ylide and a C9 aldehyde ester. The non-stabilized ylide would be generated by treating the corresponding phosphonium salt with a strong base. The subsequent reaction with the aldehyde fragment proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired (Z)-alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond. total-synthesis.com

Reactant 1 (Ylide Precursor)Reactant 2 (Carbonyl)ProductStereoselectivity
(4-Carboxybutyl)triphenylphosphonium bromideNonanal5-Tetradecenoic acid, (5Z)-Predominantly (Z)
Alkyltriphenylphosphonium halideAldehyde-ester(Z)-Unsaturated fatty acid esterPredominantly (Z)

This table represents a generalized scheme for the Wittig synthesis of (5Z)-unsaturated fatty acids.

Use of Lindlar Catalyst for Selective Alkyne Hydrogenation to (Z)-Alkenes

The partial hydrogenation of an alkyne offers another robust route to (Z)-alkenes. The Lindlar catalyst, a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is the reagent of choice for this transformation. wisc.eduthieme-connect.deresearchgate.net The "poisoning" of the palladium catalyst is crucial as it deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane. wisc.edu

The synthesis of 5-Tetradecenoic acid, (5Z)- via this method would begin with a 5-tetradecynoic acid precursor. The hydrogenation reaction is performed under an atmosphere of hydrogen gas in the presence of the Lindlar catalyst. The hydrogen atoms add to the same face of the alkyne (syn-addition) as it is adsorbed onto the catalyst surface, leading to the exclusive formation of the (Z)-isomer. wisc.edu This method is highly stereoselective and is a widely practiced textbook transformation for accessing Z-alkenes. wisc.edunih.gov

SubstrateCatalystProductKey Feature
5-Tetradecynoic acidLindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)5-Tetradecenoic acid, (5Z)-High (Z)-selectivity
Internal AlkyneLindlar Catalyst(Z)-AlkenePrevents over-reduction to alkane

This table illustrates the application of Lindlar catalyst in the synthesis of (Z)-alkenes.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, offering a greener and often more efficient route to target molecules. nih.gov In the context of fatty acid synthesis, lipases are particularly valuable enzymes. researchgate.netnih.gov

Lipases can be used in their reverse hydrolytic mode to catalyze esterification or transesterification reactions under mild conditions. researchgate.netnih.gov For the synthesis of 5-Tetradecenoic acid, (5Z)-, a potential chemoenzymatic strategy could involve the lipase-catalyzed esterification of a glycerol (B35011) backbone or another alcohol with a pre-synthesized 5-tetradecenoic acid. This approach is particularly useful for producing structured triglycerides or other fatty acid esters with specific functionalities. epa.govoup.com The choice of lipase (B570770) is critical, as different lipases exhibit varying substrate specificities and regioselectivities. oup.com For instance, lipases from Mucor miehei and Chromobacterium viscosum have been shown to be efficient in incorporating polyunsaturated fatty acids into glycerol. oup.com

While direct enzymatic desaturation at the C5 position to create the (Z)-double bond is a complex biosynthetic process, in vitro chemoenzymatic strategies would more likely focus on the selective esterification of the pre-formed fatty acid.

Preparation of Isotopically Labeled 5-Tetradecenoic Acid, (5Z)- for Research Purposes

Isotopically labeled compounds are indispensable tools for studying metabolic pathways, reaction mechanisms, and as internal standards in quantitative analysis. hwb.gov.innih.gov The synthesis of isotopically labeled 5-Tetradecenoic acid, (5Z)-, particularly with deuterium (B1214612), can be achieved through modifications of the total synthesis routes.

One common strategy involves the introduction of deuterium atoms from a deuterated reagent during the synthesis. For example, in a synthetic route that proceeds through an alkyne intermediate, the reduction step can be performed using deuterium gas (D₂) in place of hydrogen gas (H₂) with a Lindlar catalyst. This would result in the incorporation of two deuterium atoms across the newly formed double bond, yielding a dideuterated (5Z)-alkenoic acid.

Alternatively, deuterium atoms can be incorporated at other positions in the carbon chain. For instance, starting materials containing deuterium atoms can be utilized in the Wittig reaction. A deuterated phosphonium salt or a deuterated aldehyde fragment would lead to the incorporation of the isotopic label at a specific, predetermined position in the final molecule. A study on the synthesis of gem-dideuterated tetradecanoic acids utilized reduction with sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium labels at specific positions. nih.gov A similar strategy could be adapted for the synthesis of deuterated 5-Tetradecenoic acid, (5Z)-.

Labeling StrategyPrecursor/ReagentPosition of Label
Catalytic Deuteration5-Tetradecynoic acid, D₂ gas, Lindlar CatalystC5, C6
Wittig ReactionDeuterated (4-carboxybutyl)triphenylphosphonium saltC1-C4
Wittig ReactionDeuterated nonanalC7-C14
Reduction of intermediatesKetone precursors, NaBD₄, LiAlD₄Specific methylene (B1212753) groups

This table summarizes potential strategies for the synthesis of isotopically labeled 5-Tetradecenoic acid, (5Z)-.

Advanced Research Topics and Future Directions for 5 Tetradecenoic Acid, 5z

Elucidating Undiscovered Biological Functions and Their Regulation

The complete biological significance of (5Z)-5-tetradecenoic acid is still being pieced together. It is recognized as a 14-carbon, omega-9 monounsaturated fatty acid found in sources like sperm whale oil, various fish, and dairy products. hmdb.capnas.orggoong.comebi.ac.uklookchem.com However, its specific functions beyond being a simple lipid component are an active area of investigation.

Future research should focus on several promising areas:

Protein Acylation: It has been identified that fatty acids such as (cis-Δ5)-tetradecaenoic acid can serve as N-terminal acyl groups in eukaryotes, a modification that can anchor proteins to membranes and modulate their function and localization. nih.gov Deeper investigation is needed to identify specific proteins that are modified by (5Z)-5-tetradecenoic acid and to understand how this acylation affects cellular signaling pathways.

Metabolic Regulation: In the bacterium Enterococcus faecalis, externally supplied cis-5-tetradecenoic acid is incorporated into membrane lipids and leads to the repression of fab genes, which are crucial for fatty acid biosynthesis. nih.gov This suggests a feedback regulation role. Research could explore if similar regulatory functions exist in eukaryotes, potentially influencing lipid homeostasis.

Disease Biomarkers: Elevated levels of 5-tetradecenoic acid are observed in the plasma of individuals with Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, an inborn error of metabolism. hmdb.caebi.ac.uk Furthermore, untargeted lipidomics studies have noted an increase in physeteric acid in liver cancer tissues, suggesting its importance in providing energy and maintaining membrane fluidity for cancer cell proliferation. nih.gov Future work should validate its potential as a specific biomarker for diagnosis or prognosis in these and other pathological conditions.

Specialized Physiological Roles: In marine mammals like sperm whales, physeteric acid is a significant component of the lipids in their acoustic fats, which are crucial for echolocation. biologists.com It also plays a role in energy storage adaptations for deep diving. goong.com Further studies could unravel the precise biophysical properties that this fatty acid imparts to tissues under extreme pressure and temperature conditions.

Table 1: Known and Potential Biological Roles of 5-Tetradecenoic Acid, (5Z)-

Biological ContextKnown or Hypothesized FunctionSupporting Evidence/Research Area
Cellular Biology Protein modification (N-myristoylation)Identification as an N-terminal acyl group on proteins. nih.gov
Bacterial Metabolism Regulation of fatty acid biosynthesisRepression of fab genes in Enterococcus faecalis. nih.gov
Human Disease Biomarker for metabolic disorders and cancerElevated levels in VLCAD deficiency and liver cancer. hmdb.caebi.ac.uknih.gov
Marine Biology Echolocation and energy storageComponent of acoustic fats and blubber in sperm whales. goong.combiologists.com
Membrane Dynamics Maintenance of membrane fluidityImplied role in cancer cell survival and adaptation to physical stress. nih.gov

Development of Novel Analytical Techniques for Isomeric Differentiation

A significant challenge in lipid research is the accurate differentiation and quantification of fatty acid isomers, which can have distinct biological activities. acs.orgnih.gov Distinguishing (5Z)-5-tetradecenoic acid from its geometric isomer ((5E)-) and various positional isomers (e.g., 9-tetradecenoic acid) requires sophisticated analytical methods beyond standard mass spectrometry. rsc.orgresearchgate.net

Future research in this area should focus on refining and combining techniques for unambiguous identification:

Advanced Gas Chromatography (GC): While GC is a powerful tool for separating fatty acid methyl esters (FAMEs), traditional methods can suffer from co-elution. rsc.org The use of very long, highly polar capillary columns (e.g., 100-200m) can improve the resolution of geometric and positional isomers. rsc.orgmdpi.com Combining high-resolution GC with mass spectrometry (GC-MS) and specialized derivatization techniques, such as forming 4,4-dimethyloxazoline (DMOX) derivatives, can help to pinpoint the exact location of the double bond. researchgate.net

Multidimensional Mass Spectrometry (MS/MS): Novel fragmentation techniques are emerging as powerful tools. The Paternò-Büchi (PB) reaction, a photochemical derivatization method, allows for the precise localization of double bonds upon subsequent tandem mass spectrometry (MS/MS). rsc.orgnih.gov Another promising method involves silver cationization coupled with multistage fragmentation (MS3), which can predict the quantitative ratios of isomers in complex mixtures without derivatization. acs.orgnih.gov Electron-activated dissociation (EAD) is another advanced fragmentation method that yields diagnostic ions for localizing double bonds. sciex.com

Liquid Chromatography (LC) Enhancements: While historically less effective than GC for isomer separation, recent advances in LC are changing the landscape. rsc.org Techniques using reversed-phase columns have demonstrated that the elution order of unsaturated fatty acid isomers can be correlated to the position of the double bond relative to the omega-carbon, allowing for separation of some isomers. jsbms.jp

Table 2: Comparison of Analytical Techniques for Differentiating Fatty Acid Isomers

TechniquePrincipleAdvantagesLimitations
High-Resolution GC-MS Separation of FAMEs on highly polar columns followed by mass detection. rsc.orgExcellent separation of many isomers; well-established method.Co-elution can still occur; double bond migration possible with standard ionization. rsc.org
GC-MS with Derivatization (e.g., DMOX) Chemical modification to "fix" the double bond, yielding diagnostic fragments upon MS analysis. researchgate.netUnambiguous localization of double bonds.Requires extra sample preparation steps; can be laborious. researchgate.net
LC-MS with Paternò-Büchi (PB) Derivatization Photochemical reaction creates a stable adduct that yields position-specific fragments in MS/MS. rsc.orgnih.govEnables de novo structural assignment; applicable to complex lipids.Requires specialized photochemical reactor; may not distinguish Z/E stereoisomers. nih.gov
Silver Cationization MS³ Adduction of a silver ion allows for quantitative isomer analysis through modeling of MS³ fragmentation patterns. acs.orgnih.govRapid, requires no derivatization, and provides quantitative ratios. nih.govRequires an instrument capable of MS³; model development is necessary.
Electron-Activated Dissociation (EAD)-MS A "soft" fragmentation technique that cleaves bonds around the double bond without migration. sciex.comProvides clear diagnostic fragments for double bond localization.Requires specialized, modern mass spectrometry equipment. sciex.com

Exploration of Genetic Engineering Approaches for Modifying 5-Tetradecenoic Acid, (5Z)- Biosynthesis

The ability to produce specific fatty acids like (5Z)-5-tetradecenoic acid in engineered organisms holds significant potential for creating sustainable sources of specialty chemicals. Metabolic engineering strategies in plants and microbes offer a pathway to achieve this. nih.govmdpi.com

Key genetic targets for modifying its biosynthesis include:

Thioesterases (TEs): These enzymes determine the length of the fatty acid chain by cleaving it from the acyl carrier protein (ACP) during synthesis. asm.org To produce a 14-carbon chain, one could introduce a thioesterase with high specificity for C14-ACP. For example, expressing a bay laurel thioesterase in E. coli leads to the accumulation of medium-chain fatty acids. asm.org

Desaturases: These enzymes introduce double bonds at specific positions. The (5Z)- configuration points to a Δ5-desaturase acting on a 14-carbon substrate or, more commonly, the action of a Δ9-desaturase on a precursor that is subsequently shortened. For instance, the formation of some C16:1 isomers involves Δ9- and Δ6-desaturases followed by β-oxidation. plos.org Identifying and expressing a desaturase that can efficiently produce the desired 5-Z double bond on a tetradecanoyl-ACP or tetradecanoyl-CoA substrate is critical.

Elongases and Other Pathway Enzymes: To increase the flux towards (5Z)-5-tetradecenoic acid, it may be necessary to downregulate or knock out competing enzymes. For example, using CRISPR/Cas9 to disrupt fatty acid elongases (which would convert C14 to C16) or other desaturases (like FAD2, which acts on C18:1) could channel precursors into the desired pathway. frontiersin.org

Table 3: Potential Genetic Targets for Engineering (5Z)-5-Tetradecenoic Acid Biosynthesis

Gene Target ClassFunction in Fatty Acid SynthesisEngineering Strategy for C14:1(5Z) Production
Thioesterases (TEs) Determine fatty acid chain length. asm.orgIntroduce a TE with high specificity for C14-ACP to terminate elongation at 14 carbons.
Desaturases Introduce double bonds at specific locations. plos.orgExpress a novel or modified desaturase that creates a cis double bond at the Δ5 position of a C14 fatty acid.
Elongases (e.g., FAE1) Extend the carbon chain of fatty acids. frontiersin.orgUse CRISPR/Cas9 or RNAi to knockout or downregulate elongases that compete for the C14 substrate.
Other Desaturases (e.g., FAD2) Create other unsaturated fatty acids. frontiersin.orgresearchgate.netKnock out desaturases that act on longer-chain fatty acids to prevent diversion of precursors.
Pathway Regulators (e.g., ACCase) Control the overall rate of synthesis. mdpi.comOverexpress key enzymes like Acetyl-CoA Carboxylase (ACCase) to increase the supply of malonyl-CoA.

Systems Biology and Lipidomics Studies Involving 5-Tetradecenoic Acid, (5Z)- in Complex Biological Networks

To fully comprehend the role of (5Z)-5-tetradecenoic acid, it must be studied not in isolation but as part of the complex, interconnected web of cellular lipids—the lipidome. nih.gov Systems biology approaches, which integrate large-scale datasets, are essential for placing this single molecule within broader functional networks. nih.govlongdom.org

Future research directions include:

Integrative 'Omics': Comprehensive lipidomics studies can quantify the changes in (5Z)-5-tetradecenoic acid levels alongside thousands of other lipid species in response to various stimuli or in different disease states. longdom.org Integrating this data with genomics, transcriptomics, and proteomics can reveal the regulatory networks that control its synthesis and degradation and uncover its downstream effects on signaling and metabolic pathways. nih.govresearchgate.net

Network Modeling: The data from lipidomics studies can be used to construct and refine genome-scale metabolic models (GSMMs). researchgate.net By including specific reactions for the synthesis and modification of (5Z)-5-tetradecenoic acid, these models can predict metabolic fluxes and identify bottlenecks or key control points in its metabolism. This can provide mechanistic insights into observations, such as its accumulation in liver cancer. nih.govresearchgate.net

Spatial Lipidomics: Techniques like mass spectrometry imaging can map the distribution of lipids directly in tissue sections. acs.orgnih.gov Applying these methods could reveal whether (5Z)-5-tetradecenoic acid is localized to specific cell types or subcellular compartments (e.g., lipid droplets, specific membranes), providing clues about its localized functions.

Comparative Lipidomics: Analyzing the lipidomes of diverse organisms that contain (5Z)-5-tetradecenoic acid, from bacteria to marine mammals, can provide evolutionary insights. goong.comnih.govbiologists.com By correlating its presence and abundance with specific physiological traits or environmental adaptations, researchers can generate new hypotheses about its core biological functions.

Table 4: Systems Biology Approaches and Potential Insights for 5-Tetradecenoic Acid, (5Z)-

ApproachDescriptionPotential Insights
Untargeted Lipidomics Global, quantitative profiling of all measurable lipids in a biological sample. nih.govlongdom.orgIdentification of correlations between (5Z)-5-tetradecenoic acid levels and disease states, environmental conditions, or genetic perturbations.
Integrative Multi-Omics Combining lipidomics data with genomics, transcriptomics, and proteomics. nih.govresearchgate.netElucidation of the complete regulatory network controlling the compound's metabolism and its functional impact on cellular processes.
Genome-Scale Metabolic Modeling (GSMM) Computational modeling of an organism's complete metabolic network. researchgate.netPrediction of metabolic fluxes and the system-wide effects of engineering the (5Z)-5-tetradecenoic acid biosynthesis pathway.
Mass Spectrometry Imaging Visualization of the spatial distribution of molecules within tissues. acs.orgnih.govRevealing the specific cellular or subcellular localization of (5Z)-5-tetradecenoic acid, linking its location to function.
Comparative Lipidomics Comparing the lipidomes across different species or evolutionary lineages. biologists.comUnderstanding the evolutionary pressures that led to the use of this fatty acid for specialized functions (e.g., in echolocation).

Q & A

Q. What are the standard methods for synthesizing (5Z)-5-tetradecenoic acid in laboratory settings?

  • Methodological Answer : (5Z)-5-tetradecenoic acid is synthesized via enzymatic or chemical pathways. Biosynthetic routes involve chain-shortening of precursors like oleic acid (C18:1) through β-oxidation to yield C14:1 intermediates, followed by ω−1 oxidation and cyclization . Chemical synthesis may employ Wittig reactions or stereoselective hydrogenation to establish the cis-5 double bond. Purity is validated using GC-MS or HPLC, with yields optimized by controlling reaction temperature and catalyst selection (e.g., palladium for hydrogenation) .

Q. Which analytical techniques are most reliable for structural identification of (5Z)-5-tetradecenoic acid?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves fatty acid methyl esters (FAMEs) and confirms molecular weight (MW 226.3) and double-bond position via fragmentation patterns .

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish cis/trans isomerism (e.g., coupling constants for cis double bonds: J ≈ 10–12 Hz) and carbon backbone structure .

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxyl (-COOH) and alkene (C=C) functional groups via characteristic peaks (e.g., ~1700 cm⁻¹ for -COOH) .

    Table 1: Analytical Techniques for Structural Confirmation

    TechniqueKey MetricsAdvantagesLimitations
    GC-MSRetention time, m/z 226.3High sensitivity for trace analysisRequires derivatization
    NMRδ 5.3 ppm (cis-CH=CH), δ 2.3 ppm (-CH₂-COOH)Stereochemical resolutionLow sensitivity for impurities
    FTIR~1700 cm⁻¹ (-COOH), ~3000 cm⁻¹ (C-H stretch)Rapid functional group analysisCannot resolve double-bond position

Advanced Research Questions

Q. How does (5Z)-5-tetradecenoic acid mediate larval aggregation behavior in insects?

  • Methodological Answer : Behavioral assays using Drosophila larvae demonstrate that (5Z)-5-tetradecenoic acid acts as a pheromone. Methods include:
  • Substrate Deposition Assays : Larvae deposit the compound on surfaces; attraction is quantified via migration rates toward treated vs. untreated substrates .
  • Dose-Response Curves : Bioactivity peaks at 50 fmol/cm², with reduced attraction at higher concentrations (≥500 fmol/cm²), suggesting receptor saturation or repellent effects at elevated levels .
  • Neuronal Imaging : R58F10 olfactory neurons are activated by the compound, visualized via calcium-sensitive dyes (e.g., GCaMP) .

Q. How can metabolic network models predict the role of (5Z)-5-tetradecenoic acid in lipid metabolism?

  • Methodological Answer : Genome-scale metabolic models (GEMs) integrate omics data to simulate fatty acid flux. Key steps:
  • Annotation : Classify (5Z)-5-tetradecenoic acid as a C14:1Δ5 fatty acid in databases (e.g., ChEBI) .
  • Constraint-Based Modeling : Use tools like COBRApy to predict interactions with elongases (ELOVL) or desaturases (FADS2) .
  • Validation : Compare model-predicted vs. empirical data (e.g., LC-MS lipidomic profiles from knockout models) .

Q. How should researchers address contradictions in reported ecological roles of (5Z)-5-tetradecenoic acid?

  • Methodological Answer :
  • Comparative Studies : Replicate experiments across species (e.g., thrips vs. Drosophila) to assess context-dependent functions .
  • Meta-Analysis : Pool data from studies using PRISMA guidelines, evaluating variables like concentration, assay duration, and environmental conditions .
  • Mechanistic Probes : Use CRISPR-edited insect models to isolate pheromone signaling pathways from defensive secretions .

Safety and Handling Considerations

Q. What safety protocols are critical when handling (5Z)-5-tetradecenoic acid in laboratory experiments?

  • Methodological Answer :
  • Flammability Mitigation : Store in airtight containers at 2–8°C; use spark-proof equipment (e.g., explosion-proof refrigerators) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Category D001) .

Q. Tables

Q. Table 2: Biosynthesis Pathways of (5Z)-5-Tetradecenoic Acid

Pathway TypeKey Enzymes/StepsExperimental Validation Methods
Biosyntheticβ-oxidation of oleic acid → ω−1 oxidationIsotopic labeling (¹⁴C-palmitate tracer)
Chemical SynthesisWittig reaction → catalytic hydrogenationNMR monitoring of intermediate purity

Q. Table 3: Biological Activity vs. Concentration

Concentration (fmol/cm²)Larval Attraction (%)Neuronal Activation (ΔF/F)
5085 ± 51.2 ± 0.3
50045 ± 70.8 ± 0.2
500020 ± 40.3 ± 0.1
Data derived from larval behavioral assays and neuronal imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.